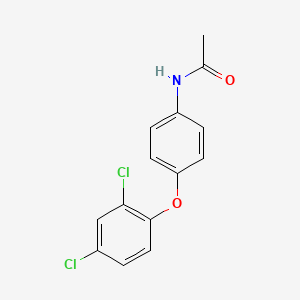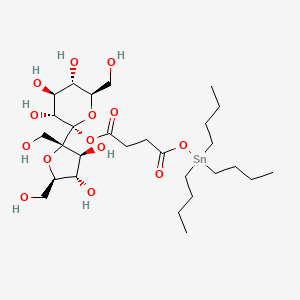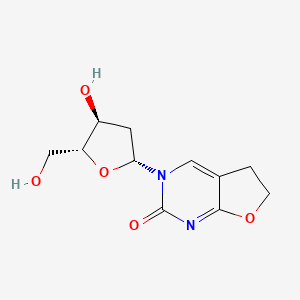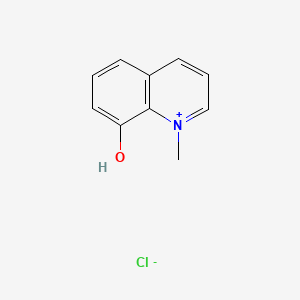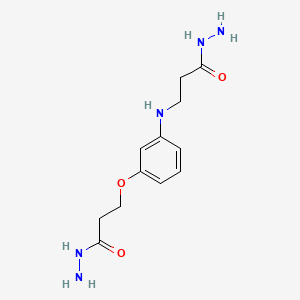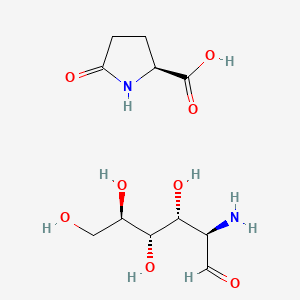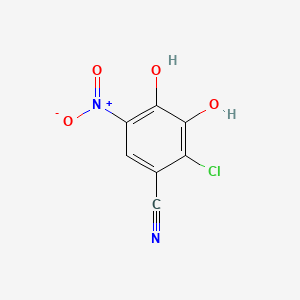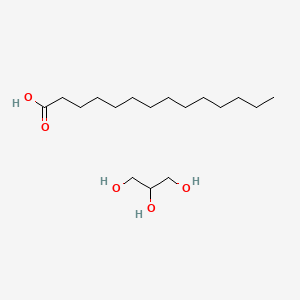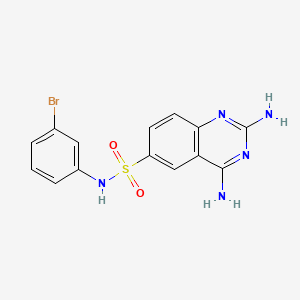
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce the amino groups at the 2 and 4 positions.
Sulfonation: The sulfonic acid group can be introduced via sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.
Bromophenyl Amide Formation: The final step involves coupling the bromophenyl group with the quinazoline core, possibly through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of nitro-quinazoline derivatives.
Reduction: Formation of phenyl-quinazoline derivatives.
Substitution: Formation of hydroxyl or amino-quinazoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its quinazoline core, which is known for various pharmacological activities.
作用机制
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with specific enzymes or receptors in the body. For example, they may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, leading to anticancer effects.
相似化合物的比较
Similar Compounds
2,4-Diamino-quinazoline: Lacks the sulfonic acid and bromophenyl groups.
6-Sulfonic acid-quinazoline: Lacks the amino and bromophenyl groups.
3-Bromo-phenyl-quinazoline: Lacks the amino and sulfonic acid groups.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide is unique due to the combination of functional groups it possesses. The presence of both amino and sulfonic acid groups, along with the bromophenyl moiety, provides a unique chemical profile that can lead to distinct biological and chemical properties.
属性
CAS 编号 |
92184-45-7 |
|---|---|
分子式 |
C14H12BrN5O2S |
分子量 |
394.25 g/mol |
IUPAC 名称 |
2,4-diamino-N-(3-bromophenyl)quinazoline-6-sulfonamide |
InChI |
InChI=1S/C14H12BrN5O2S/c15-8-2-1-3-9(6-8)20-23(21,22)10-4-5-12-11(7-10)13(16)19-14(17)18-12/h1-7,20H,(H4,16,17,18,19) |
InChI 键 |
QTSNXDQKDYBOQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



